
Atarax
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atarax, known chemically as hydroxyzine hydrochloride, is a first-generation antihistamine belonging to the piperazine class of chemicals. It is widely used for its sedative, anxiolytic, antiemetic, and antihistaminic properties. This compound is commonly prescribed for the treatment of anxiety, tension, pruritus (itchiness), and nausea, including that caused by motion sickness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxyzine hydrochloride is synthesized through a multi-step process starting from p-chlorobenzhydryl chloride and piperazine. The reaction involves the formation of an intermediate, which is then reacted with 2-(2-hydroxyethoxy)ethanol to yield hydroxyzine. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods: In industrial settings, hydroxyzine hydrochloride is produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves precise temperature control, pH adjustments, and the use of catalysts to optimize the reaction rates and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxyzine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Hydroxyzine can be oxidized to form its active metabolite, cetirizine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Hydroxyzine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and alcohols can react with hydroxyzine under basic conditions.
Major Products Formed:
Cetirizine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Hydroxyzine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Hydroxyzine hydrochloride exerts its effects primarily by blocking histamine H1 receptors, thereby inhibiting the action of histamine, a compound involved in allergic reactions. This blockade reduces symptoms such as itching, sneezing, and hives. Additionally, hydroxyzine has anticholinergic and sedative properties, which contribute to its anxiolytic and antiemetic effects. It also interacts with serotonin and muscarinic receptors, further enhancing its therapeutic profile .
Comparación Con Compuestos Similares
Loratadine: Another antihistamine used for allergic reactions but with fewer sedative effects.
Diphenhydramine: An antihistamine with similar sedative properties but a different chemical structure.
Cetirizine: The active metabolite of hydroxyzine, with similar antihistaminic effects but less sedation
Uniqueness of Hydroxyzine: Hydroxyzine hydrochloride is unique due to its combination of antihistaminic, anxiolytic, and antiemetic properties. Unlike loratadine, which is less sedative, hydroxyzine provides significant sedation, making it useful for preoperative anxiety and tension. Compared to diphenhydramine, hydroxyzine has a broader therapeutic application, including its use in managing alcohol withdrawal symptoms .
Propiedades
Fórmula molecular |
C21H29Cl3N2O2 |
|---|---|
Peso molecular |
447.8 g/mol |
Nombre IUPAC |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydron;dichloride |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H |
Clave InChI |
ANOMHKZSQFYSBR-UHFFFAOYSA-N |
SMILES canónico |
[H+].[H+].C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


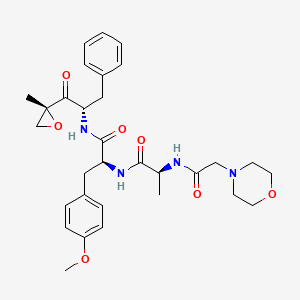
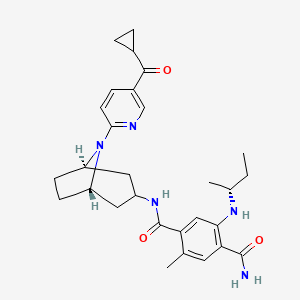
![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)
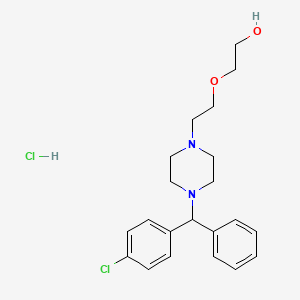
![disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761777.png)
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B10761781.png)
![(1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime](/img/structure/B10761791.png)
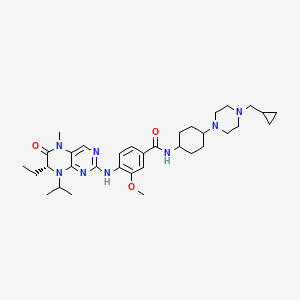
![4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761799.png)
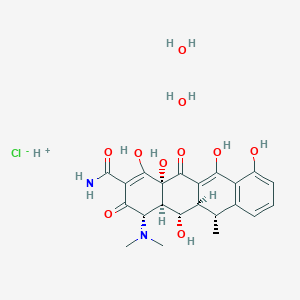
![2-(butan-2-ylamino)-4-N-[(1S,5R)-8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide](/img/structure/B10761804.png)
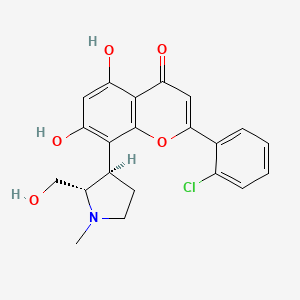
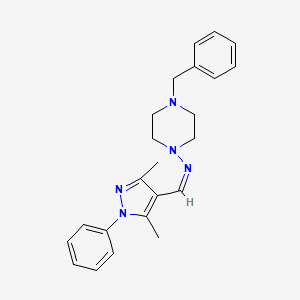
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)
